molecular formula C20H17Cl2N3O2 B2807492 4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 931075-63-7

4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Numéro de catalogue: B2807492
Numéro CAS: 931075-63-7
Poids moléculaire: 402.28
Clé InChI: JJWIUATUYJMGHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the pyrrolo-pyrimidine dione family, a class of heterocyclic compounds with diverse biological activities. Its structure features a bicyclic core with a 3,4-dichlorophenyl substituent at position 4 and a 2-phenylethyl group at position 5. These substituents are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, such as enzyme inhibition or receptor binding .

Propriétés

IUPAC Name

4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2/c21-14-7-6-13(10-15(14)22)18-17-16(23-20(27)24-18)11-25(19(17)26)9-8-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWIUATUYJMGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dichlorobenzaldehyde with phenethylamine can form an intermediate, which is then subjected to cyclization with suitable reagents to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the activity of certain kinases, thereby disrupting signaling pathways essential for cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparaison Avec Des Composés Similaires

Substituent Variations and Structural Features

Key structural analogs and their substituents are summarized below:

Compound Name Position 4 Substituent Position 6 Substituent Core Structure Reference
Target Compound 3,4-Dichlorophenyl 2-Phenylethyl Pyrrolo[3,4-d]pyrimidine-2,5-dione N/A
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-... () 4-Chlorophenyl 4-Methoxybenzyl Pyrrolo[3,4-d]pyrimidine-2,5-dione
4-(2-Chlorophenyl)-6-propyl-... () 2-Chlorophenyl Propyl Pyrrolo[3,4-d]pyrimidine-2,5-dione
6-(2-Hydroxyethyl)-4-(2-methylphenyl)-... (BK51538, ) 2-Methylphenyl 2-Hydroxyethyl Pyrrolo[3,4-d]pyrimidine-2,5-dione
4-(4-Hydroxyphenyl)-6-(prop-2-en-1-yl)-... (BK43729, ) 4-Hydroxyphenyl Propenyl Pyrrolo[3,4-d]pyrimidine-2,5-dione
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-... (4j, ) 2-Hydroxyphenyl 4-Methoxyphenyl Pyrrolo[3,4-d]pyrimidine-2,5-dione

Key Observations :

  • The 2-phenylethyl group at position 6 provides a flexible hydrophobic chain, distinct from rigid moieties like benzyl () or hydrophilic groups like hydroxyethyl ().

Key Observations :

  • Yields vary significantly (33%–87%), likely due to substituent reactivity and purification challenges.
  • The high yield of 4j (87%) suggests that electron-donating groups (e.g., methoxy) facilitate synthesis .

Key Observations :

  • The target compound’s 3,4-dichlorophenyl and 2-phenylethyl groups increase lipophilicity (LogP ~4.5), favoring membrane permeability but reducing aqueous solubility.
  • Hydrophilic substituents (e.g., hydroxyethyl in BK51538) improve solubility but may limit blood-brain barrier penetration .

Structure-Activity Relationships (SAR)

  • Position 4: Electron-withdrawing groups (e.g., dichloro) enhance binding to hydrophobic enzyme pockets. Mono-chloro () or hydroxy () groups may reduce potency.
  • Position 6 : Flexible chains (e.g., 2-phenylethyl) may improve conformational adaptability compared to rigid substituents like benzyl ().

Activité Biologique

The compound 4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class of compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H16Cl2N2O2\text{C}_{18}\text{H}_{16}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}

This structure features a dichlorophenyl group and a phenylethyl moiety attached to a pyrrolopyrimidine core.

Anticancer Activity

Research indicates that compounds similar to 4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit significant anticancer properties. A notable study screened a library of compounds on multicellular spheroids and identified several candidates with promising anticancer activity. The specific mechanisms often involve the inhibition of key signaling pathways such as MAPK and PI3K/Akt pathways which are crucial for tumor growth and survival .

The compound's mechanism appears to involve the inhibition of protein kinases associated with cancer cell proliferation. Inhibition of these pathways leads to decreased cell viability and increased apoptosis in various cancer cell lines. For instance:

  • Inhibition of pMAPK : Studies show that the compound can inhibit phosphorylated MAPK levels significantly in lung and liver tissues .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that pyrrolopyrimidine derivatives may also possess neuroprotective effects. These effects are hypothesized to be mediated through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Case Studies

StudyFindings
Walid Fayad et al. (2019)Identified novel anticancer compounds through drug library screening; highlighted the potential of pyrrolopyrimidines in targeting cancer cell survival pathways .
Otava Chemicals (2014)Cataloged various bioactive small molecules including pyrrolopyrimidines; noted their activity against solid tumors via MEK-MAPK pathway inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via multi-step reactions, often starting with substituted aromatic precursors and pyrimidine derivatives. A common approach involves cyclization under controlled conditions (e.g., reflux in isopropanol with HCl catalysis) . Key parameters include solvent choice (e.g., CHCl₃/MeOH mixtures), temperature (80–120°C), and catalysts (e.g., Na₂SO₄ for drying). Purification typically employs silica gel chromatography or recrystallization .
  • Optimization : Reaction time and stoichiometric ratios of intermediates (e.g., chlorophenyl or phenylethyl substituents) must be calibrated using TLC monitoring . For scalability, continuous flow reactors or catalytic methods (e.g., Pd-mediated cross-coupling) are emerging alternatives .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks to confirm fused pyrrolo-pyrimidine rings and substituents (e.g., dichlorophenyl resonances at δ 7.2–7.5 ppm) .
  • HRMS : Validate molecular formula (e.g., C₂₀H₁₈Cl₂N₃O₂) with <2 ppm mass accuracy .
  • TLC/HPLC : Monitor reaction progress and purity (>95%) using CHCl₃/MeOH mobile phases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodology :

  • Substituent Variation : Replace the 3,4-dichlorophenyl or phenylethyl groups with fluorinated, hydroxylated, or allylated analogs to assess impacts on enzyme inhibition (e.g., PARP or kinase targets) .
  • Biological Assays : Use radiolabeled binding assays for receptor affinity (e.g., dopamine receptors) and cell-based models (e.g., cancer lines) for IC₅₀ determination .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. How can contradictory data in biological activity reports be resolved?

  • Resolution Strategies :

  • Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, cell passage number) across labs .
  • Orthogonal Assays : Validate enzyme inhibition with fluorescence-based and radiometric methods .
  • Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .

Q. What computational tools are effective for predicting reactivity and regioselectivity in derivatization?

  • Computational Workflow :

  • Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model transition states and predict reaction pathways .
  • Molecular Dynamics : Simulate solvent effects on cyclization steps using AMBER or CHARMM force fields .
  • Machine Learning : Train models on existing reaction datasets to optimize substituent compatibility .

Q. What in vivo experimental designs are suitable for pharmacokinetic and toxicity studies?

  • In Vivo Protocol :

  • Animal Models : Administer the compound (oral/i.v.) in rodents to measure bioavailability and half-life. Collect plasma samples for LC-MS analysis .
  • Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and histopathology in repeated-dose studies .
  • Blood-Brain Barrier Penetration : Use in situ perfusion models to assess CNS accessibility .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potency across studies?

  • Root Causes :

  • Variability in enzyme sources (recombinant vs. native) .
  • Differences in co-factor concentrations (e.g., NAD⁺ for PARP assays) .
    • Mitigation : Cross-validate with standardized commercial enzyme kits and report ΔΔG values from computational models .

Methodological Resources

  • Key References :
    • Synthetic protocols:
    • Computational modeling:
    • Biological assays:

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